(S)-(+)-1-Benzyloxy-2-propanol

Asymmetric synthesis Enantiomeric excess Biocatalysis

(S)-(+)-1-Benzyloxy-2-propanol (CAS 85483-97-2) is a chiral, non-racemic secondary alcohol bearing a benzyl ether at the 1-position, with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g·mol⁻¹. Commercial specifications define its optical rotation as [α]²⁰/D +14.5° (c = 1, CHCl₃), density of 1.044 g·mL⁻¹ at 25 °C, refractive index n²⁰/D 1.510, and a typical GC purity of ≥97%.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 85483-97-2
Cat. No. B1356394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Benzyloxy-2-propanol
CAS85483-97-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(COCC1=CC=CC=C1)O
InChIInChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
InChIKeyKJBPYIUAQLPHJG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Benzyloxy-2-propanol (CAS 85483-97-2): Procurement-Relevant Identity and Physicochemical Baseline


(S)-(+)-1-Benzyloxy-2-propanol (CAS 85483-97-2) is a chiral, non-racemic secondary alcohol bearing a benzyl ether at the 1-position, with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g·mol⁻¹ . Commercial specifications define its optical rotation as [α]²⁰/D +14.5° (c = 1, CHCl₃), density of 1.044 g·mL⁻¹ at 25 °C, refractive index n²⁰/D 1.510, and a typical GC purity of ≥97% . The (S)-absolute configuration at the C2 stereogenic center, confirmed by the SMILES string C[C@H](O)COCc1ccccc1 , distinguishes this enantiomer from its (R)-antipode and from racemic 1-benzyloxy-2-propanol, making it a defined chiral building block for asymmetric synthesis.

Why Generic 1-Benzyloxy-2-propanol Cannot Substitute for (S)-(+)-1-Benzyloxy-2-propanol (85483-97-2) in Regulated or Stereoselective Workflows


Three structural variables—absolute configuration, regiochemistry of the benzyloxy substitution, and enantiomeric excess—create non-interchangeable performance boundaries among in-class benzyloxypropanols. The (S)-(+)-enantiomer (85483-97-2) delivers >95% enantiomeric excess via baker's yeast-mediated asymmetric reduction , whereas racemic 1-benzyloxy-2-propanol (CAS 13807-91-5) provides zero optical activity and chiral scrambling in downstream reactions . Regioisomers such as (S)-2-(benzyloxy)propan-1-ol (CAS 33106-64-8) place the reactive secondary hydroxyl at the terminal rather than internal position, altering nucleophilic displacement kinetics and tosylation selectivity . Furthermore, the (R)-(-)-enantiomer (CAS 89401-28-5) exhibits opposite specific rotation (−14°) and a measurably lower density (1.027 vs. 1.044 g·mL⁻¹ at 25 °C) , and is directed toward glucokinase activator synthesis rather than the antiviral PMP-derivative pathway documented for the (S)-enantiomer . These differences are quantifiable, reproducible, and consequential for synthetic yield, chiral purity of final APIs, and regulatory traceability.

Quantitative Differentiation Evidence for (S)-(+)-1-Benzyloxy-2-propanol (85483-97-2) Against Closest Comparators


Enantiomeric Excess: Baker's Yeast-Mediated Synthesis Delivers >95% ee for the (S)-Enantiomer vs. 0% ee for Racemic 1-Benzyloxy-2-propanol

The (S)-(+)-1-benzyloxy-2-propanol obtained via fermenting baker's yeast reduction of the corresponding benzyloxyketone achieves >95% enantiomeric excess (e.e.), as determined by (R)-(+)-MTPA ester derivatization and NMR analysis . In contrast, commercially available racemic 1-benzyloxy-2-propanol (CAS 13807-91-5) has a defined e.e. of 0%, representing an equimolar mixture of (R)- and (S)-enantiomers . The (R)-(-)-enantiomer (CAS 89401-28-5) is typically supplied at 98% chemical purity but its enantiomeric excess is not standardized to the same >95% benchmark via this specific biocatalytic route .

Asymmetric synthesis Enantiomeric excess Biocatalysis

Specific Rotation as Identity and Purity Gatekeeper: [α]²⁰/D +14.5° for (S)-(+)-85483-97-2 vs. −14° for (R)-(-)-89401-28-5

The specific rotation of (S)-(+)-1-Benzyloxy-2-propanol is specified as [α]²⁰/D +14.5° (c = 1, CHCl₃) by Sigma-Aldrich and +12° to +15° by TCI . The (R)-(-)-enantiomer (CAS 89401-28-5) exhibits [α]²⁰/D −14° (c = 1, CHCl₃) , yielding a net difference of approximately 28.5° between enantiomers. Racemic 1-benzyloxy-2-propanol (CAS 13807-91-5) has no measurable optical rotation . The sign and magnitude of specific rotation serve as a compendial identity criterion (e.g., per pharmacopoeial monographs) and a sensitive indicator of enantiomeric purity.

Chiroptical property Identity testing Quality control

Density Fingerprint Differentiates (S)-Enantiomer (1.044 g·mL⁻¹) from (R)-Enantiomer (1.027 g·mL⁻¹) at 25 °C: A Physical Identity Criterion for Receiving Inspection

The measured density of (S)-(+)-1-Benzyloxy-2-propanol is 1.044 g·mL⁻¹ at 25 °C (lit.) , whereas the (R)-(-)-enantiomer (CAS 89401-28-5) exhibits a density of 1.027 g·mL⁻¹ at 25 °C (lit.) . This represents a difference of 0.017 g·mL⁻¹ (approximately 1.7% relative difference). The racemic mixture (CAS 13807-91-5) has a predicted density of 1.042 g·mL⁻¹ . While density alone cannot guarantee enantiopurity, this reproducible offset serves as a rapid orthogonal confirmation when combined with specific rotation and chiral chromatographic retention time.

Physicochemical characterization Enantiomer differentiation Receiving inspection

Regiochemical Identity: 1-Benzyloxy-2-propanol (85483-97-2) vs. 2-Benzyloxy-1-propanol (33106-64-8) Determines Tosylation Site and SN2 Displacement Reactivity

(S)-(+)-1-Benzyloxy-2-propanol (85483-97-2) places the secondary hydroxyl at C2 and the benzyloxy group at C1, enabling selective tosylation at the secondary alcohol to yield (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate, a key intermediate for SN2 displacement in PMP antiviral synthesis . The regioisomer (S)-2-(benzyloxy)propan-1-ol (CAS 33106-64-8) bears the hydroxyl at the primary C1 position and benzyloxy at C2, which alters the steric and electronic environment of tosylation and subsequent nucleophilic attack . Primary tosylates generally exhibit faster SN2 kinetics than secondary tosylates, leading to divergent reaction timelines and impurity profiles if the wrong regioisomer is inadvertently substituted .

Regiochemistry Tosylation Nucleophilic substitution

Chiral Building Block Specificity: (S)-Enantiomer (85483-97-2) Serves the PMP Antiviral Synthon Pathway; (R)-Enantiomer (89401-28-5) is Directed Toward Glucokinase Activators

In the landmark work by Holý et al., (S)-(+)-1-benzyloxy-2-propanol (designated as compound VI or XIV) served as the explicit starting material for the synthesis of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases, which exhibit very high activity against retroviruses including HIV [1][2]. The enantiomeric (R)-1-benzyloxy-2-propanol was used in parallel to prepare the corresponding (R)-PMP derivatives, confirming the stereochemical fidelity of the synthon approach [1]. Separately, the (R)-enantiomer (CAS 89401-28-5) is specifically cited as a synthetic precursor for glucokinase activators for diabetes treatment . The (S)-enantiomer is not interchangeable in the glucokinase activator pathway, as the stereochemistry at the chiral center determines receptor binding. Racemic 1-benzyloxy-2-propanol would yield a 1:1 mixture of diastereomeric PMP or glucokinase products, requiring chiral separation and reducing overall yield by at least 50%.

Chiral synthon Antiviral PMP derivatives Glucokinase activator

Antiwear Additive Performance: 1-Benzyloxypropan-2-ol Demonstrated Effective Antiwear Activity in Aviation Turbine Fuels, Diesel Fuels, and Light Mineral Oil—with the (S)-Enantiomer Explicitly Cited

In a systematic study published in Wear, complex esters incorporating 1-benzyloxy propanol-2 as the outer monohydric alcohol were prepared alongside comparators using 2-ethyl hexanol and methyl digol, and assessed as antiwear agents in aviation turbine fuels, diesel fuels, and light mineral oil [1]. The complex esters containing 1-benzyloxy propanol-2 were found to be effective antiwear agents [1]. Sigma-Aldrich explicitly references this antiwear application for the (S)-(+)-enantiomer (85483-97-2) . While the Wear study did not separate enantiomers, the chiral (S)-enantiomer is the commercially specified form for this application. The antiwear mechanism is attributed to the polar diol-ester structure adsorbing onto metal surfaces to form a lubricious boundary film [1]. Alternative antiwear additives such as dimer acids or ZDDPs operate via different chemical mechanisms (e.g., tribofilm formation from phosphorus decomposition) and may not be compatible with all fuel specifications.

Antiwear additive Aviation fuel Lubricity Tribology

Prioritized Application Scenarios for (S)-(+)-1-Benzyloxy-2-propanol (85483-97-2) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of (S)-PMP Antiviral Nucleotide Analogs (e.g., Tenofovir Class)

When synthesizing (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases—a class that includes potent antiretroviral agents—(S)-(+)-1-Benzyloxy-2-propanol (85483-97-2) is the required chiral starting material. The Holý synthon approach explicitly uses this (S)-enantiomer to construct the (S)-PMP pharmacophore, with the (R)-enantiomer yielding the biologically distinct (R)-series [1][2]. Procurement of the (S)-enantiomer with documented >95% e.e. avoids the ~50% yield loss and purification burden associated with resolution of racemic starting material.

Preparation of Enantiopure (S)-1-(Benzyloxy)propan-2-yl Tosylate for SN2 Displacement Reactions

The secondary hydroxyl of (S)-(+)-1-Benzyloxy-2-propanol undergoes clean tosylation with TsCl in pyridine to yield the corresponding secondary tosylate . This activated intermediate undergoes stereospecific SN2 displacement with nucleophiles such as purine and pyrimidine bases. The regioisomer (S)-2-(benzyloxy)propan-1-ol would instead generate a primary tosylate with different kinetic behavior, potentially accelerating side reactions and altering impurity profiles in validated processes.

Chiral Building Block for Asymmetric Synthesis of Complex Natural Products and Liquid Crystal Materials

The defined (S)-configuration at C2, confirmed by specific rotation (+14.5°) and enantiomeric excess (>95%), makes (S)-(+)-1-Benzyloxy-2-propanol a reliable chiral pool building block. It has been employed in the synthesis of ferroelectric liquid crystal materials displaying the phase sequence I-N*-SmA*-SmC*-Cr when incorporated as the 2(S)-benzyloxypropanol moiety [3]. For procurement decisions, the ability to specify both chemical purity (≥97% by GC) and enantiomeric purity (verified by specific rotation) ensures batch-to-batch consistency in stereochemically demanding applications.

Antiwear Fuel Additive Development for Aviation Turbine and Diesel Fuels

Complex esters incorporating 1-benzyloxypropan-2-ol as the outer alcohol component have been experimentally demonstrated as effective antiwear agents in aviation turbine fuels, diesel fuels, and light mineral oil [4]. The (S)-(+)-enantiomer (85483-97-2) is the commercially specified form for this application . Formulators developing non-phosphorus, non-sulfur antiwear additives for hydrotreated fuels—which suffer from poor inherent lubricity—can leverage this literature precedent, with the enantiopure material providing a defined chemical entity for regulatory submission and formulation quality control.

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